molecular formula C12H20ClNO3 B2875189 2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one CAS No. 2411202-02-1

2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one

Cat. No.: B2875189
CAS No.: 2411202-02-1
M. Wt: 261.75
InChI Key: ASDIRSJDMYTPSX-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[45]decan-9-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one typically involves multiple steps. One common method includes the reaction of 1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance the yield and purity of the final product by minimizing side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-dimethylimidazolidinium chloride: Another chlorinated compound with similar reactivity.

    2,2-Difluoro-1,3-dimethylimidazolidine: A fluorinated analog with different chemical properties.

Uniqueness

2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[45]decan-9-yl)propan-1-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-8-6-14(11(15)9(2)13)7-12(17-8)4-5-16-10(12)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDIRSJDMYTPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCOC2C)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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